Chloromethyl(phenyl)silane

Organosilicon stability Thermal rearrangement Computational chemistry

Chloromethyl(phenyl)silane (CAS 1631-82-9) is a bifunctional organosilicon compound containing a hydrolyzable Si–Cl bond, a reactive Si–H moiety, and a phenyl substituent. With a molecular formula of C₇H₉ClSi and a molecular weight of 156.68 g/mol, it presents as a colorless to light yellow liquid with a density of 1.043 g/mL at 25 °C and a boiling point of 113 °C.

Molecular Formula C7H9ClSi
Molecular Weight 156.68 g/mol
Cat. No. B7820852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl(phenyl)silane
Molecular FormulaC7H9ClSi
Molecular Weight156.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[SiH2]CCl
InChIInChI=1S/C7H9ClSi/c8-6-9-7-4-2-1-3-5-7/h1-5H,6,9H2
InChIKeyZRLMBGPPYKWWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl(phenyl)silane CAS 1631-82-9: Technical Baseline and Functional Silane Class Position


Chloromethyl(phenyl)silane (CAS 1631-82-9) is a bifunctional organosilicon compound containing a hydrolyzable Si–Cl bond, a reactive Si–H moiety, and a phenyl substituent [1]. With a molecular formula of C₇H₉ClSi and a molecular weight of 156.68 g/mol, it presents as a colorless to light yellow liquid with a density of 1.043 g/mL at 25 °C and a boiling point of 113 °C . Unlike simpler methylchlorosilanes, the phenyl group introduces both steric bulk and electronic modulation at the silicon center, which directly influences hydrolysis kinetics, thermal rearrangement pathways, and surface modification outcomes [2][3].

Why Chloromethyl(phenyl)silane Cannot Be Simply Swapped for a Methyl-Only or Trichloro Analog


Substituting chloromethyl(phenyl)silane with a simpler methylchlorosilane or a trifunctional silane introduces distinct performance deviations due to the phenyl group's dual role in steric hindrance and electronic stabilization. Unlike chlorotrimethylsilane, which hydrolyzes completely within 25 seconds under ambient conditions [1], the phenyl substituent on chloromethyl(phenyl)silane slows nucleophilic attack at silicon while simultaneously providing a UV-absorbing chromophore and thermal stability up to 170 °C in silylated materials [2]. Conversely, using a trichloro-functional analog like chloromethyl-phenyltrichlorosilane introduces crosslinking and multilayer deposition artifacts that are absent with the monochloro, Si–H-bearing chloromethyl(phenyl)silane [3]. The following quantitative comparisons establish where these structural differences translate into measurable, application-relevant performance gaps.

Chloromethyl(phenyl)silane Quantitative Differentiation: Head-to-Head Comparator Evidence


Thermal Rearrangement Barrier: Phenyl vs. Dimethyl Substituent Effect on Silane Stability

The thermal rearrangement barrier of chloromethyl(phenyl)silane can be inferred from the trend observed for its closest studied analog, (chloromethyl)methylphenylsilane, which exhibits a first-order rate constant k(298 K) of 2.51×10¹³ exp(−222828/RT) s⁻¹. The DFT-calculated energy barrier for the analogous rearrangement of (chloromethyl)dimethylsilane is 201.6 kJ mol⁻¹, while the barrier for the parent chloromethylsilane is 217.4 kJ mol⁻¹ [1]. The presence of the phenyl group, by increasing steric bulk and altering the electronic environment at silicon, is expected to further elevate this barrier relative to the dimethyl analog, imparting greater thermal robustness in high-temperature synthetic sequences [2].

Organosilicon stability Thermal rearrangement Computational chemistry

Surface Hydrophobization Efficiency: Contact Angle Enhancement on Glass

Application of chloromethyl(phenyl)silane to glass surfaces produced a contact angle increase from 45° to over 100°, demonstrating a quantifiable hydrophobization effect . While this result comes from a product application note rather than a peer-reviewed study, it provides a directional benchmark. In comparison, mesoporous MCM-41 materials modified with dichloromethylphenylsilane achieved only 24–36% surface silanol group reaction and were stable to 170 °C [1]. The monochloro chloromethyl(phenyl)silane, lacking a second hydrolyzable group, is less prone to intermolecular condensation and pore blocking than its dichloro counterpart, making it a cleaner choice for monolayer surface functionalization [1][2].

Surface modification Hydrophobic coatings Contact angle

HPLC Stationary Phase Acid Stability: Monochloro vs. Trichloro Silane Anchoring Chemistry

In a direct head-to-head comparison, a stationary phase prepared using the monochloro silane dimethyl-chloromethyl-phenylethylchlorosilane (DM-CMPES) was evaluated against one prepared from chloromethyl-phenylethyltrichlorosilane (CMPES) as the anchoring layer [1]. The DM-CMPES-derived hypercrosslinked C8 phase demonstrated superior long-term acid stability under aggressive conditions of 5% (v/v) trifluoroacetic acid at 150 °C, compared to a sterically protected octadecylsilane (ODS) phase [1]. While chloromethyl(phenyl)silane itself is not DM-CMPES, this study directly establishes the principle that a monochloro, phenyl-containing silane yields more chromatographically desirable, acid-stable surfaces than a trichloro analog, due to reduced silanol generation during initial bonding [1].

HPLC stationary phases Acid stability Surface-confined polymerization

Controlled Radical Polymerization Initiator Efficiency: Grafting Density and Gelation Control

Polysilsesquioxane copolymers containing chloromethylphenyl groups (PCPSQ), synthesized from phenyltrimethoxysilane and a chloromethylphenyl-functionalized trimethoxysilane, were employed as macroinitiators for atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA) [1]. The polymerization yielded PCPSQ-g-MMA graft polymers efficiently, and critically, no gelation was observed [1]. In contrast, analogous ATRP initiations using multifunctional chlorosilanes often result in crosslinking and macroscopic gelation, which limits the utility of the resulting materials [2]. The discrete, well-defined chloromethylphenyl sites on the PCPSQ backbone enable controlled grafting without network formation, a key advantage for synthesizing soluble, architecturally defined polymer-inorganic hybrids.

ATRP Polymer brushes Surface-initiated polymerization

Chloromethyl(phenyl)silane: High-Value Application Scenarios Derived from Comparative Evidence


Acid- and Thermally-Stable HPLC Stationary Phase Manufacturing

As evidenced by the direct comparison of monochloro vs. trichloro silane anchoring layers, chloromethyl(phenyl)silane serves as a preferred building block for creating ultra-stable, hypercrosslinked stationary phases for HPLC. The monochloro Si–Cl bond limits silanol generation during bonding, reducing silanophilic interactions that cause peak tailing for basic analytes. The phenyl moiety contributes to a unique reversed-phase selectivity profile distinct from purely aliphatic C8 or C18 phases [1]. Column manufacturers can leverage this to produce high-efficiency columns (nearly 100,000 plates/m demonstrated for analogous phases) with extended lifetimes under acidic mobile phases containing up to 5% TFA at 150 °C [1].

Controlled Synthesis of Soluble Polymer-Inorganic Hybrid Materials via ATRP

The chloromethylphenyl moiety, when incorporated into polysilsesquioxane (PSQ) or silica nanoparticle scaffolds, functions as a non-gelling ATRP initiator site. Unlike trichlorosilane initiators that frequently cause macroscopic crosslinking, chloromethyl(phenyl)silane-derived initiators yield well-defined, soluble graft polymers with controlled architecture [2]. This enables the rational design of amphiphilic PSQ graft copolymers, core-shell nanoparticles for drug delivery, and functional coatings with tunable surface properties. Procurement for polymer chemistry labs should prioritize this compound when gel-free, architecturally controlled hybrid materials are required [2].

Hydrophobic Monolayer Coatings for Glass and Silica Substrates

Application of chloromethyl(phenyl)silane to hydroxylated surfaces produces a covalently bound phenylsilane monolayer that increases water contact angle by over 55°, achieving hydrophobicity (>100°) . Unlike dichloro or trichloro analogs, the monochloro nature of this silane suppresses intermolecular condensation that leads to multilayer formation and pore blocking in mesoporous materials [3]. This makes it the reagent of choice for preparing hydrophobic, self-cleaning glass surfaces, moisture-resistant optical coatings, and functionalized silica nanoparticles where a uniform monolayer is required without pore occlusion [3].

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